

# An In-depth Technical Guide to the Pharmacological Profile of PF-05105679

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-05105679 |           |
| Cat. No.:            | B609953     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of **PF-05105679**, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This document details its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used for its characterization.

## Introduction

**PF-05105679** is a small molecule developed as a selective blocker of the TRPM8 ion channel, the primary sensor for cold temperatures in mammals.[1] TRPM8 is implicated in various physiological processes, including thermosensation and pain perception.[2] Consequently, TRPM8 antagonists like **PF-05105679** have been investigated for their potential as analgesics, particularly for cold-related pain conditions.[2][3] This guide synthesizes the available preclinical and clinical data to provide a detailed pharmacological profile of this compound.

### **Mechanism of Action**

**PF-05105679** acts as a direct antagonist of the TRPM8 ion channel.[1] TRPM8 is a non-selective cation channel that, upon activation by cold temperatures (<28°C) or chemical agonists like menthol and icilin, allows the influx of cations such as Ca<sup>2+</sup> and Na<sup>+</sup> into sensory neurons.[3][4] This influx leads to membrane depolarization and the generation of action potentials, which are transmitted to the central nervous system and perceived as a cold







sensation. By blocking the TRPM8 channel, **PF-05105679** inhibits this cation influx, thereby preventing the downstream signaling cascade responsible for the sensation of cold and cold-induced pain.

Below is a diagram illustrating the signaling pathway of TRPM8 and the inhibitory action of **PF-05105679**.





Click to download full resolution via product page

Figure 1: TRPM8 Signaling Pathway and Inhibition by PF-05105679.



# **Quantitative Pharmacological Data**

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of **PF-05105679**.

Table 1: In Vitro Potency and Selectivity

| Parameter           | Species/System | Value                                                                                             | Reference |
|---------------------|----------------|---------------------------------------------------------------------------------------------------|-----------|
| TRPM8 IC50          | Human          | 103 nM                                                                                            | [5][6]    |
| (Electrophysiology) |                |                                                                                                   |           |
| TRPM8 IC50          | Human          | 181 nM                                                                                            | [7][8]    |
| (FLIPR Assay)       |                |                                                                                                   |           |
| Selectivity         | Various        | >100-fold vs. TRPV1,<br>TRPA1, and a panel<br>of other receptors, ion<br>channels, and<br>enzymes | [5][6]    |

Table 2: Preclinical Pharmacokinetics

| Species          | Dose              | T1/2 (h) | CL<br>(mL/min/kg) | Vss (L/kg) | Reference |
|------------------|-------------------|----------|-------------------|------------|-----------|
| Rat              | 2 mg/kg (IV)      | 3.6      | 19.8              | 6.2        | [5][9]    |
| 20 mg/kg<br>(PO) | [5][9]            |          |                   |            |           |
| Dog              | 0.2 mg/kg<br>(IV) | 3.9      | 31                | 7.4        | [5][9]    |
| 20 mg/kg<br>(PO) | [5][9]            |          |                   |            |           |

Table 3: In Vivo Efficacy



| Model                                    | Species    | Dose                         | Effect                                                               | Reference |
|------------------------------------------|------------|------------------------------|----------------------------------------------------------------------|-----------|
| Cold-induced<br>Bladder<br>Contractility | Guinea Pig | IC50 = 200 nM                | Reverses cold-<br>induced bladder<br>capacity<br>reduction           | [2][10]   |
| Cold Pressor<br>Test                     | Human      | 900 mg (single<br>oral dose) | Efficacy in reducing cold-induced pain comparable to 20 mg oxycodone | [3][10]   |

# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

The potency of **PF-05105679** on human TRPM8 channels was determined using single-cell patch-clamp electrophysiology.[3]





Click to download full resolution via product page

Figure 2: Workflow for Electrophysiology (Patch-Clamp) Assay.



A common high-throughput method to assess TRPM8 antagonism is the FLIPR calcium influx assay.[7][11]





Click to download full resolution via product page

#### Figure 3: Workflow for FLIPR Calcium Influx Assay.

This model assesses the in vivo activity of **PF-05105679** on a TRPM8-mediated physiological response.[2][3]

- Animal Model: Male guinea pigs.
- Procedure: The bladder is catheterized, and intravesical pressure is monitored. The bladder is filled with ice-cold water to induce TRPM8-mediated contractions.
- Compound Administration: PF-05105679 is administered, and its effect on the frequency and amplitude of bladder contractions is measured.
- Endpoint: The concentration of PF-05105679 required to inhibit the cold-induced bladder contractions by 50% (IC50) is determined.

This clinical model evaluates the analgesic efficacy of **PF-05105679** in humans.[2][3]

- Subjects: Healthy volunteers.
- Procedure: Subjects immerse one hand in a cold-water bath (typically 0-4°C) for a defined period. Pain intensity and tolerance are recorded.
- Compound Administration: A single oral dose of PF-05105679 (e.g., 900 mg) or placebo is administered prior to the test.
- Endpoint: The primary endpoint is the change in pain perception or tolerance time compared to baseline and placebo.

# **Clinical Experience and Observations**

In a clinical study, a single 900 mg oral dose of **PF-05105679** demonstrated analgesic efficacy in the cold pressor test comparable to that of 20 mg oxycodone.[3] Importantly, at this efficacious dose, **PF-05105679** did not cause a significant change in core body temperature, a potential concern with TRPM8 antagonists.[3][12] However, unexpected adverse events were reported, including a non-tolerated hot sensation, primarily in the facial and upper body



regions.[2][3] These adverse effects have limited the further clinical development of **PF-05105679**.[3]

## Conclusion

**PF-05105679** is a potent and selective TRPM8 antagonist with demonstrated efficacy in preclinical and clinical models of cold-induced pain. Its pharmacological profile has been well-characterized through a variety of in vitro and in vivo assays. While it showed promise as a non-opioid analgesic, the emergence of undesirable on-target adverse effects in human trials highlights the challenges in modulating the TRPM8 pathway for therapeutic benefit. The data and methodologies presented in this guide provide a valuable resource for researchers in the field of pain and ion channel drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Probe PF-05105679 | Chemical Probes Portal [chemicalprobes.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]



- 11. Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cross-species translational pharmacokinetic-pharmacodynamic evaluation of core body temperature reduction by the TRPM8 blocker PF-05105679 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacological Profile of PF-05105679]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609953#pharmacological-profile-of-pf-05105679]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com